(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol, also known as (S)-N,N-dimethyl-2-(1-hydroxyethyl)aniline, is a chiral compound that holds significance in medicinal chemistry and pharmacology. This compound features a dimethylamino group attached to a phenyl ring, along with a hydroxyl group, which contributes to its biological activity.
(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol is classified as an organic compound, specifically an alcohol and an amine. Its structure allows it to engage in various chemical reactions typical of both alcohols and amines.
The synthesis of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol typically involves the following steps:
Characterization of the synthesized compound is typically performed using techniques such as NMR and NMR spectroscopy to confirm the structure and purity of the product.
The molecular formula for (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol is . The compound features:
The compound's SMILES representation is CN(C)c1ccc(cc1)C(C)=O, indicating its structural components clearly . The InChI key for this compound is HUDYANRNMZDQGA-UHFFFAOYSA-N, which provides a unique identifier for database searches.
(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol can participate in several chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by the presence of substituents on the aromatic ring, affecting its interaction with other chemicals and biological targets.
The mechanism of action for (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol primarily involves its interaction with monoamine oxidase enzymes. These enzymes catalyze the oxidative deamination of neurotransmitters, and inhibitors like this compound can modulate their activity:
In silico studies have shown that this compound exhibits strong binding affinity towards monoamine oxidase-B, indicating its potential as a therapeutic agent for mood disorders .
Relevant data regarding these properties can be gathered from experimental studies conducted on similar compounds within the same chemical class .
(S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol has several scientific uses:
The unique pharmacological properties associated with dimethylamine derivatives make them valuable candidates for further exploration in medicinal chemistry .
Chiral amino alcohols represent a cornerstone of modern medicinal chemistry, combining the hydrogen-bonding capacity of alcohols with the protonation versatility of amines in a single molecular scaffold. These bifunctional compounds enable precise three-dimensional interactions with biological targets, serving as critical pharmacophores in neurological, cardiovascular, and metabolic therapeutics. The structural hybridity facilitates dual binding modes – where the amino group enables ionic interactions and the hydroxy group participates in hydrogen bonding networks – making them indispensable in rational drug design. Within this chemical class, ortho-substituted dimethylamino phenylethanols occupy a privileged position due to their conformational constraints and electronic properties, with the (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol enantiomer emerging as a stereochemically distinct entity of significant pharmacological interest.
Table 1: Historical Evolution of Key Amino Alcohol Therapeutics
| Time Period | Representative Compound | Therapeutic Breakthrough | Structural Features |
|---|---|---|---|
| 1950s | Dimethylethanolamine (DMAE) | Early nootropic applications | Simple aliphatic amino alcohol |
| 1960-1980 | (R)-2-Dimethylamino-1-phenylethanol | Chiral CNS agent development | Unsubstituted phenyl ring |
| 1990s | Propranolol analogues | β-blocker optimization | Naphthalene substitution |
| 2000-Present | (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol | Targeted chiral intermediates | ortho-Substituted chiral center |
The journey of amino alcohols from aliphatic curiosities to therapeutic essentials began with dimethylethanolamine (DMAE, Deanol) in the 1950s. Originally investigated for central nervous system applications, DMAE (2-(dimethylamino)ethan-1-ol) served as a metabolic precursor to acetylcholine, establishing the pharmacological relevance of dimethylaminoethanol motifs [5] [9]. Despite its withdrawal from U.S. markets in 1980 due to regulatory challenges, DMAE's legacy catalyzed research into structurally complex analogues. The subsequent focus shifted toward aryl-substituted chiral amino alcohols, particularly those featuring phenyl rings that provided enhanced target affinity through π-π stacking interactions.
The critical transition toward enantiopure synthesis emerged with the recognition that stereochemistry dictates biological activity. Early racemic mixtures like 2-(dimethylamino)-1-phenylethanol (a structural relative of the title compound) demonstrated that enantiomers exhibited differential binding to neuronal receptors [3] [7]. This revelation spurred the development of asymmetric synthesis techniques, including enzymatic resolution and transition metal catalysis, enabling access to enantiomerically enriched intermediates. By the 1990s, amino alcohols had become indispensable chiral building blocks for β-blockers (e.g., propranolol), anticholinergics (e.g., trihexyphenidyl), and antidepressants, cementing their role in modern pharmacopeia [9].
The (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol enantiomer exhibits distinctive structural properties that underpin its biological interactions. The ortho-positioning of the dimethylamino group relative to the chiral ethanol moiety creates a conformationally restrained architecture where intramolecular interactions influence molecular geometry. Computational analyses reveal that the (S)-enantiomer adopts a preferential gauche conformation that positions the hydroxyl group for optimal hydrogen bonding while exposing the dimethylamino group for protonation [3] [7]. This spatial arrangement differs significantly from its (R)-counterpart, leading to divergent interactions with chiral biological targets.
The stereoelectronic profile of this compound enhances its pharmacodynamic potential:
Table 2: Molecular Properties of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol
| Property | Value/Description | Method of Determination | Biological Relevance |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₅NO | Elemental Analysis | Drug-likeness (Lipinski) |
| Molecular Weight | 165.23 g/mol | Mass Spectrometry | Blood-brain barrier permeation |
| Topological Polar Surface Area | 23.5 Ų | Computational Prediction | Membrane permeability |
| Chiral Center Configuration | (S) | X-ray Crystallography/ORD | Target binding specificity |
| LogP (XLogP3) | ~1.5 | Chromatographic Measurement | Lipophilicity distribution |
The significance of the (S)-configuration extends beyond this specific molecule to broader medicinal chemistry principles. Studies on analogous compounds demonstrate that (S)-enantiomers frequently exhibit superior receptor binding affinity and metabolic stability compared to their (R)-counterparts or racemic mixtures. For example, in dopamine receptor ligands, (S)-configured amino alcohols show 3-5 fold enhanced activity due to optimal positioning within G-protein coupled receptor binding pockets [7] [8]. This enantiomeric preference underscores the necessity of stereocontrolled synthesis in modern drug development.
The 1-(2-aminophenyl)ethanol framework serves as a versatile pharmacophore in contemporary drug design, with the dimethylamino variant offering distinct advantages. Its compact structure balances lipophilicity (cLogP ~1.5) and polar surface area (23.5 Ų), facilitating membrane permeation while maintaining water solubility – a crucial balance for oral bioavailability [3] [7]. The electron-donating dimethylamino group enhances aromatic system nucleophilicity, enabling participation in charge-transfer complexes within biological targets.
This motif appears in several therapeutic contexts:
The synthetic versatility of this scaffold is equally significant. The hydroxyl and amino groups serve as orthogonal functionalization points for:
Biocatalytic approaches have revolutionized access to enantiopure forms. Engineered transaminases and alcohol dehydrogenases enable asymmetric synthesis of the (S)-enantiomer with >99% enantiomeric excess (ee), overcoming limitations of traditional resolution methods [6]. For instance, the Krische laboratory's π-allyliridium-C,O-benzoate-catalyzed allylic aminations provide enantioselective routes to structurally complex amines, demonstrating how contemporary methodologies access previously challenging chemical space [8].
Table 3: Pharmacological Applications of Dimethylamino-Phenylethanol Derivatives
| Therapeutic Area | Compound Class | Mechanistic Role | Bioactivity Enhancement |
|---|---|---|---|
| Central Nervous System | DMAE derivatives | Acetylcholine precursor | Improved blood-brain barrier penetration vs. choline |
| Diabetes Management | Chalcone-Schiff base hybrids | α-Amylase inhibition | 89.98% inhibition (vs. 70-80% for standards) |
| Inflammation Control | N,N-dimethylphenyl chalcones | COX-2/Lipoxygenase modulation | Enhanced antioxidant capacity |
| Antiviral Therapy | Amino alcohol-metal complexes | Protease inhibition | Chelation-dependent activity |
The future trajectory of (S)-1-(2-(Dimethylamino)phenyl)ethan-1-ol research points toward multifunctional hybrid molecules. Contemporary studies covalently link this pharmacophore with complementary bioactive systems like chalcones or heterocycles, creating dual-mechanism agents. For example, molecular hybrids exhibiting simultaneous anti-inflammatory and antidiabetic activity demonstrate the scaffold's versatility [4]. Additionally, advances in computational chemistry enable precise prediction of stereochemical effects on target engagement, allowing rational design of next-generation therapeutics featuring this privileged chiral architecture. As synthetic methodologies evolve toward greener biocatalytic processes and computational modeling achieves greater accuracy, the (S)-enantiomer stands poised to enable novel therapeutic breakthroughs across multiple disease domains.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1